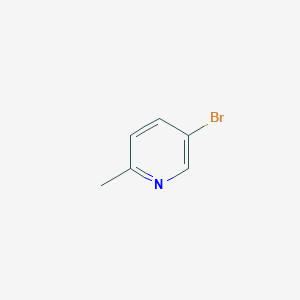

5-Bromo-2-methylpyridine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylpyridine typically involves the bromination of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through a multi-step process. This involves the condensation of diethyl malonate with 5-nitryl-2-chloropyridine, followed by decarboxylation, hydrogenation, and bromination steps. The process is optimized for high yield and purity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Reduction Reactions: The compound can be reduced to form 2-methylpyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiols are used under basic conditions.

Suzuki-Miyaura Cross-Coupling: Palladium catalysts and arylboronic acids are employed under mild conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed:

Substitution Reactions: Products include 2-methyl-5-aminopyridine and 2-methyl-5-thiopyridine.

Cross-Coupling Reactions: Biaryl compounds are formed.

Reduction Reactions: 2-Methylpyridine derivatives are obtained.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Bromo-2-methylpyridine serves as a crucial building block in the development of pharmaceutical compounds. Its derivatives have shown promising biological activities, making it relevant in drug discovery.

Case Studies:

- Anti-Thrombolytic Activity: Research indicates that derivatives synthesized from this compound exhibit anti-thrombolytic properties. For instance, one study highlighted that certain pyridine derivatives demonstrated significant activity against clot formation, with some compounds achieving over 41% inhibition in human blood assays .

- Synthesis of Inhibitors: A synthetic route involving this compound has been optimized for creating p38α MAPK inhibitors, which are potential therapeutic agents for inflammatory diseases. The synthesis process included multiple steps such as cyclization and nucleophilic substitution, showcasing the compound's role in developing complex medicinal structures .

Agricultural Chemistry

In agricultural applications, this compound is utilized to synthesize agrochemicals, including pesticides and herbicides.

Applications:

- Pesticide Development: The compound acts as an intermediate in the synthesis of various pesticides. Its halogenated structure enhances the biological activity of the resulting compounds, making them effective against a range of pests .

- Dye Production: Beyond its role in pesticides, this compound is also used in dye production, contributing to the creation of colorants with specific properties for agricultural use .

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of liquid crystals and polymers.

Research Insights:

- Liquid Crystal Applications: Studies utilizing density functional theory (DFT) have explored the potential of pyridine derivatives as chiral dopants for liquid crystals. The molecular structure of this compound allows for modifications that can enhance the performance of liquid crystal displays (LCDs) by improving optical properties .

- Synthesis of Functional Polymers: The compound is involved in synthesizing functional polymers that exhibit specific electrical or thermal properties, making it valuable for electronic applications .

Synthetic Methodologies

Several synthetic methodologies incorporate this compound as a starting material or intermediate.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methylpyridine is primarily related to its role as an intermediate in various chemical reactions. It acts as a substrate in cross-coupling reactions, where it forms bonds with other aromatic compounds through palladium-catalyzed processes. The bromine atom facilitates these reactions by providing a reactive site for nucleophilic attack .

Comparación Con Compuestos Similares

The structural and functional diversity of pyridine derivatives allows for tailored applications. Below is a comparative analysis of 5-bromo-2-methylpyridine with its analogs (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogs

Electronic and Steric Effects

Electron-Donating vs. Withdrawing Groups :

- The methyl group in this compound is weakly electron-donating, stabilizing intermediates in cross-coupling reactions .

- In contrast, the methoxy group in 5-bromo-2-methoxypyridine strongly donates electrons, increasing the pyridine ring's electron density and altering reaction pathways (e.g., favoring electrophilic substitutions at C3/C4) .

- The aldehyde (-CHO) and acetyl (-COCH₃) groups in 5-bromo-2-picolinaldehyde and 5-bromo-2-acetylpyridine are electron-withdrawing, directing reactions to specific positions and enabling nucleophilic additions .

Steric Hindrance :

Material Science and Coordination Chemistry

Actividad Biológica

5-Bromo-2-methylpyridine is a heterocyclic organic compound with notable biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 188.02 g/mol. The presence of the bromine atom at the 5-position and the methyl group at the 2-position significantly influences its chemical reactivity and biological activity.

Synthesis Methods

The synthesis typically involves the bromination of 2-methylpyridine, often using bromine in an acetic acid solvent. Other methods include palladium-catalyzed coupling reactions, which enhance the yield of various derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study involving derivatives synthesized via Suzuki cross-coupling revealed that certain derivatives showed high inhibition rates against Escherichia coli, with some compounds achieving up to 91.95% inhibition .

Anti-Thrombolytic Activity

The compound has also been investigated for its anti-thrombolytic properties. Among synthesized derivatives, one showed a remarkable 41.32% lysis against clot formation in human blood, suggesting potential applications in thrombolytic therapy .

Haemolytic Activity

The haemolytic activity of various derivatives was assessed, revealing significant variations based on substituents. For instance, one derivative exhibited a lysis percentage of 11.72% against red blood cells, indicating potential cytotoxic effects that could be harnessed for therapeutic purposes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methyl groups enhance binding affinity and selectivity towards these targets, influencing its pharmacological profiles .

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of pyridine derivatives including this compound were evaluated for their antimicrobial efficacy. The study highlighted the structural modifications that led to enhanced activity against bacterial strains, particularly focusing on the role of halogen substitutions in improving potency .

Case Study 2: Thrombolytic Activity Assessment

In a comparative study, various derivatives were tested for their ability to dissolve blood clots. The findings indicated that specific substitutions on the pyridine ring significantly influenced thrombolytic activity, with some compounds outperforming established thrombolytic agents .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What is the molecular structure and key physicochemical data for 5-Bromo-2-methylpyridine?

- Molecular Formula : C₆H₆BrN

- Molecular Weight : 172.03 g/mol

- CAS Number : 3430-13-5

- Synonyms : 3-Bromo-6-methylpyridine, 5-Bromo-2-picoline

- IUPAC Name : this compound

- SMILES : CC1=CC=C(Br)N=C1

- Key identifiers include the MDL number MFCD09800592 and PubChem CID 1201020 .

Q. What are standard methods for synthesizing this compound?

While specific protocols are not detailed in the provided evidence, synthesis typically involves bromination of 2-methylpyridine. For example:

- Bromination : Radical-initiated bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) .

- Purification : Column chromatography or recrystallization (commonly with solvents like hexane/ethyl acetate) to isolate the product .

Q. How can researchers characterize this compound experimentally?

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and bromine positions).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (monoisotopic mass: 170.968 g/mol) .

- Chromatography : HPLC or GC for purity assessment (>95% typical) .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound?

- Cross-Coupling Reactions :

- Suzuki Coupling : React with boronic acids (e.g., aryl/heteroaryl) using Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .

- Sonogashira Coupling : Couple with terminal alkynes (e.g., trimethylsilyl acetylene) to introduce ethynyl groups .

- Nucleophilic Substitution : Replace bromine with nucleophiles (e.g., amines, alkoxides) under basic conditions .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Piperidine Derivatives : Used to synthesize tert-butyl 4-(6-methylnicotinoyl)piperidine-1-carboxylate, a precursor for ligands targeting G protein-coupled receptors (GPCRs) .

- Cardiovascular/Respiratory Drugs : Serves as a building block for compounds with vasodilatory or bronchodilatory activity .

Q. What mechanistic insights exist for bromination and coupling reactions involving this compound?

- Radical Bromination : Initiated by NBS under light, forming a bromine radical that abstracts hydrogen from the methyl group, followed by Br₂ addition .

- Catalytic Cycles : Pd-catalyzed couplings involve oxidative addition of the C–Br bond to Pd(0), transmetallation with organometallic reagents (e.g., boronic acids), and reductive elimination to form C–C bonds .

Q. How can researchers resolve contradictions in reaction yields for cross-coupling reactions?

- Optimization Steps :

Ligand Screening : Test phosphine ligands (e.g., XPhos, SPhos) to enhance catalytic efficiency.

Solvent Effects : Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

Temperature Control : Lower temperatures (e.g., 60–80°C) reduce side reactions .

Q. Methodological Recommendations

Q. What safety precautions are critical when handling this compound?

- Hazard Classifications : Skin/Eye Irritant (Category 2).

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation .

Q. How to design experiments for analyzing degradation products of this compound?

- Stability Studies : Expose to heat/light and monitor via LC-MS.

- Hydrolysis Pathways : Test in acidic/basic conditions (e.g., H₂O/MeOH with HCl or NaOH) to identify debromination or ring-opening products .

Q. Key Citations

- Synthesis of nicotinic ligands: Radical bromination and coupling steps .

- Application in GPCR-targeting probes: Piperidine derivative synthesis .

- Cross-coupling methodologies: Suzuki and Sonogashira reactions .

Propiedades

IUPAC Name |

5-bromo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-2-3-6(7)4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKWIQJLYCKDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360871 | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-13-5 | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.